molecular formula C20H23N3O4S2 B2589218 N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252930-23-6

N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2589218
CAS No.: 1252930-23-6
M. Wt: 433.54
InChI Key: SSZWLDZQQYTFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

Research on similar compounds with structural analogies to N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has focused on understanding their crystal structures, which are crucial for elucidating molecular interactions and properties. Studies such as those by Subasri et al. (2016, 2017) have revealed that compounds with thieno[3,2-d]pyrimidin cores exhibit folded conformations stabilized by intramolecular hydrogen bonds, which could influence their biological activity and solubility (Subasri et al., 2016); (Subasri et al., 2017).

Biological Activity

Compounds featuring the thieno[3,2-d]pyrimidin motif have been explored for their dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the folate pathway and targets for anticancer and antimicrobial therapies. For instance, Gangjee et al. (2008) synthesized analogues demonstrating potent dual inhibitory activities, highlighting the potential of such compounds in designing new therapeutic agents (Gangjee et al., 2008).

Antimicrobial and Antifungal Activities

Further studies, such as those by Hossan et al. (2012), have synthesized and evaluated derivatives for their antimicrobial properties. These compounds have shown effectiveness against a range of bacterial and fungal strains, suggesting the chemical framework's applicability in developing new antimicrobial agents (Hossan et al., 2012).

Antitumor Activity

Additionally, the synthesis of thieno[3,2-d]pyrimidine derivatives for antitumor activity evaluation indicates the potential of these compounds in cancer research. The studies by Hafez et al. (2017) have found that certain derivatives exhibit potent anticancer activity against various human cancer cell lines, underscoring the significance of such compounds in the search for new anticancer therapies (Hafez et al., 2017).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-12(2)10-23-19(25)18-15(7-8-28-18)22-20(23)29-11-17(24)21-14-6-5-13(26-3)9-16(14)27-4/h5-9,12H,10-11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWLDZQQYTFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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